1,2-Diiodoethylene

概要

説明

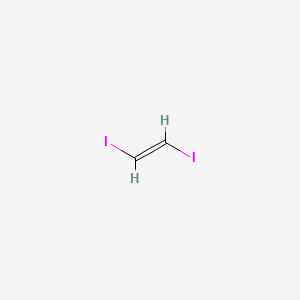

It exists in two geometric isomers: cis-1,2-diiodoethylene and trans-1,2-diiodoethylene . This compound is characterized by the presence of two iodine atoms attached to a carbon-carbon double bond, making it a member of the iodoalkenes family.

準備方法

1,2-Diiodoethylene can be synthesized through the reaction of ethylene with iodine. The reaction is as follows: [ \text{C}_2\text{H}_4 + \text{I}_2 \rightleftharpoons \text{C}_2\text{H}_2\text{I}_2 ] This reaction can be carried out under controlled conditions to yield either the cis or trans isomer . Industrial production methods typically involve the use of ethylene and iodine in the presence of a catalyst to ensure high yield and purity of the desired isomer.

化学反応の分析

1,2-Diiodoethylene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted by other halogens or nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to ethylene by using reducing agents such as samarium(II) iodide or ytterbium(II) iodide in an inert solvent like tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents can convert this compound into other functionalized compounds, although specific conditions and reagents vary.

Common reagents used in these reactions include halogens, nucleophiles, reducing agents like samarium(II) iodide, and oxidizing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1,2-Diiodoethylene has several applications in scientific research:

作用機序

The mechanism of action of 1,2-diiodoethylene involves its ability to undergo substitution, reduction, and oxidation reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved. For example, in reduction reactions, the iodine atoms are replaced by hydrogen atoms, converting the compound into ethylene .

類似化合物との比較

1,2-Diiodoethylene can be compared with other similar compounds such as:

1,1-Diiodoethane: This compound has two iodine atoms attached to the same carbon atom, making it structurally different from this compound.

1,2-Diiodoethane: Similar to this compound but with a single bond between the carbon atoms instead of a double bond.

The uniqueness of this compound lies in its geometric isomerism and the presence of a carbon-carbon double bond, which influences its reactivity and applications.

生物活性

1,2-Diiodoethylene (CHI), also known as 1,2-diiodoethene, is an organoiodide compound that exists in two geometric isomers: cis and trans. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and materials science.

- Molecular Formula: CHI

- Molecular Weight: 279.8462 g/mol

- Isomer Stability: The trans isomer is more stable than the cis isomer by approximately 2 kcal/mol .

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial activities. A study highlighted the potential of organoiodides in inhibiting bacterial growth, suggesting that this compound could serve as a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the effects of this compound. Results show that the compound can induce apoptosis in cancer cells, making it a potential lead compound for cancer therapy. The mechanism appears to involve oxidative stress pathways and disruption of mitochondrial function .

Case Studies

- Study on Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of human breast cancer cells (MCF-7). The IC50 value was found to be significantly lower than that of non-halogenated analogs, indicating enhanced potency due to iodine substitution .

- Mechanistic Insights : Another study focused on elucidating the mechanism of action of this compound in inducing cell death. It was shown that the compound activates caspase pathways and leads to DNA fragmentation in treated cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anticancer | Reduces proliferation in MCF-7 |

Table 2: Stability of Isomers

特性

IUPAC Name |

(E)-1,2-diiodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOGMKGEVNGRSK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019312 | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-27-2, 20244-70-6 | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2-Diiodoethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary ways to synthesize 1,2-diiodoethylene in a laboratory setting?

A: Research indicates that this compound can be produced through the addition reaction of iodine with acetylene. This reaction can be initiated by laser irradiation [, ], which facilitates the photodissociation of iodine molecules into reactive iodine atoms. Interestingly, studies utilizing isotopic mixtures of iodine revealed that the reaction proceeds via the addition of individual iodine atoms to acetylene, leading to isotopic scrambling in the final product [].

Q2: What spectroscopic techniques are valuable for characterizing this compound isomers?

A: Gas chromatography (GC), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FTIR) have proven to be essential techniques for characterizing both cis- and trans-1,2-diiodoethylene []. These methods allow for the identification and differentiation of the isomers, even in the gas phase, which is particularly valuable for studying reaction mechanisms and product distributions.

Q3: Beyond its synthesis, are there other notable chemical reactions involving this compound?

A: Yes, this compound can form complexes with transition metals. For example, both cis- and trans-1,2-diiodoethylene can react with Fe2(CO)9 to form tetracarbonyliron complexes []. These complexes have been characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, revealing a trigonal bipyramidal configuration where the this compound occupies an equatorial position [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。